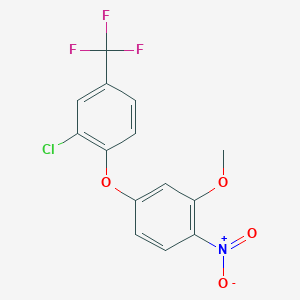
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, methoxy, nitro, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Substituting a hydrogen atom on the benzene ring with a methoxy group using methanol and a suitable catalyst.
Chlorination: Introducing a chlorine atom to the benzene ring using chlorine gas or a chlorinating agent.
Trifluoromethylation: Adding a trifluoromethyl group using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Oxidation: Formation of corresponding quinones.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3-methoxy-4-nitrophenoxy)benzene: Lacks the trifluoromethyl group.
1-(3-Methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Lacks the chloro group.
2-Chloro-4-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups.
Uniqueness
The combination of chloro, methoxy, nitro, and trifluoromethyl groups in 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene imparts unique chemical properties, making it distinct from similar compounds
Propriétés
Numéro CAS |
42874-02-2 |
|---|---|
Formule moléculaire |
C14H9ClF3NO4 |
Poids moléculaire |
347.67 g/mol |
Nom IUPAC |
2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9ClF3NO4/c1-22-13-7-9(3-4-11(13)19(20)21)23-12-5-2-8(6-10(12)15)14(16,17)18/h2-7H,1H3 |
Clé InChI |
APSLKXCDORFAIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


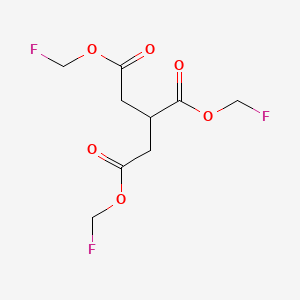

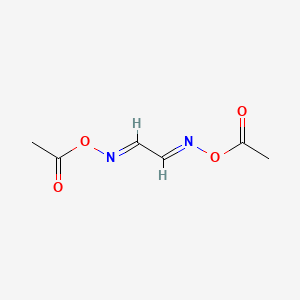
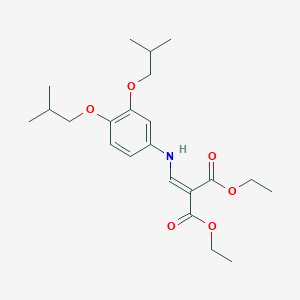


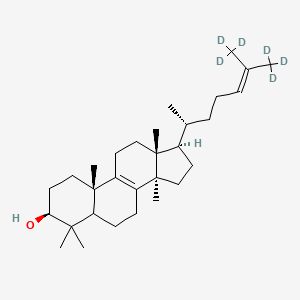




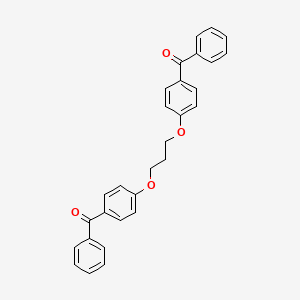
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)

